molecular formula C9H12ClN B563183 rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride CAS No. 107077-98-5

rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride

Cat. No.: B563183
CAS No.: 107077-98-5
M. Wt: 174.683
InChI Key: ZPEFMSTTZXJOTM-KMWRGRSGSA-N
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Description

“rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride” is a chemical compound used in scientific research. It is a stable isotope labelled compound and is categorized under enzyme inhibitors . The unlabelled CAS Number is 1986-47-6 .


Molecular Structure Analysis

The molecular formula of “this compound” is C9 2H5 H6 N . Cl H . The exact mass is 174.09700 .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 174.68 . The melting point is 162-169ºC . The LogP value is 3.00350 .

Scientific Research Applications

Hormaomycin Analogues Synthesis

A study by Kozhushkov et al. (2005) demonstrated the synthesis of deuterium-labeled racemic compounds, including rac-[D2]-3-(trans-2-nitrocyclopropyl)-alanine, through precursor-directed biosynthesis. These compounds were used in feeding experiments with Streptomyces griseoflavus, showing incorporation into hormaomycin analogues. This research provided new insights into the substrate specificity of enzymes assembling hormaomycin, a compound of interest for its antibacterial properties (Kozhushkov et al., 2005).

Catalytic Applications in Asymmetric Reduction

Facchetti et al. (2012) explored the "in situ" activation of racemic Ru(II) complexes, including the separation of trans and cis species. These complexes, when used with chiral DPEN, allowed for the asymmetric separation of optically pure complexes, demonstrating their utility in the asymmetric hydrogenation of ketones. This study highlights the potential of racemic compounds in catalytic applications, particularly in enhancing the efficiency of asymmetric synthesis processes (Facchetti et al., 2012).

Chiral Amino-phosphine and Amido-phosphine Complexes

Schmid et al. (2016) described the synthesis of chiral amino-phosphine ligands and their magnesium and iridium complexes, demonstrating their application in the hydroamination of alkenes. These complexes, derived from rac- and (S,S)-trans-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine, were shown to catalyze intra- and intermolecular hydroamination, offering a route to synthesize chiral amines with potential pharmaceutical applications (Schmid et al., 2016).

Sila-Analogue of Serotonin/Noradrenaline Reuptake Inhibitor

Daiss et al. (2006) synthesized the silicon analogue of venlafaxine, a known serotonin/noradrenaline reuptake inhibitor. This work involved multistep syntheses from tetrachlorosilane or tetramethoxysilane, leading to the creation of rac-sila-venlafaxine. The study explored the structural and pharmacological characterization of this compound, indicating the potential for developing novel therapeutics based on silicon-analogue chemistry (Daiss et al., 2006).

Rhodium(I) Hydroformylation Catalysts

Baber et al. (2005) developed robust, electron-poor ligands based on phenylphosphatrioxa-adamantanes, which were used to create highly efficient rhodium(I) hydroformylation catalysts. These catalysts demonstrated high activity and unique regioselectivity in the hydroformylation of hexenes, showcasing the utility of racemic compounds in industrial-scale chemical synthesis (Baber et al., 2005).

Mechanism of Action

“rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride” is a deuterium labelled (rel)-Tranylcypromine hydrochloride . (rel)-Tranylcypromine hydrochloride is an irreversible, nonselective monoamine oxidase (MAO) inhibitor used in the treatment of depression . It is also a lysine-specific demethylase 1 (LSD1) inhibitor .

Safety and Hazards

The hazard code for “rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride” is Xi . For more detailed safety information, please refer to the Safety Data Sheet .

Properties

IUPAC Name

(1R,2S)-2-(2,3,4,5,6-pentadeuteriophenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m0./s1/i1D,2D,3D,4D,5D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEFMSTTZXJOTM-KMWRGRSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H]2C[C@H]2N)[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662166
Record name (1R,2S)-2-(~2~H_5_)Phenylcyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107077-98-5
Record name Cyclopropanamine, 2-(phenyl-d5)-, hydrochloride, trans-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107077-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2S)-2-(~2~H_5_)Phenylcyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,2S)-2-[(2,3,4,5,6-2H5)phenyl]cyclopropan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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